molecular formula C17H13ClN2O3 B2527835 1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one CAS No. 790725-79-0

1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one

Cat. No.: B2527835
CAS No.: 790725-79-0
M. Wt: 328.75
InChI Key: XWRHQDCSYNDPNC-UHFFFAOYSA-N
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Description

Molecular Architecture

The compound features a 4,5-dihydro-1H-pyrazole core substituted at positions 3 and 5 with benzofuran and furan groups, respectively. The benzofuran moiety (C₉H₇O) consists of a fused benzene and furan ring system, while the furan group (C₄H₃O) is a five-membered aromatic ether. A chloroethanone (Cl-C(O)-CH₂) group is attached to the pyrazole nitrogen, introducing electrophilic reactivity. The molecular formula is C₁₃H₁₁ClN₂O₃ , with a molecular weight of 278.69 g/mol .

Property Value
Molecular Formula C₁₃H₁₁ClN₂O₃
Molecular Weight 278.69 g/mol
SMILES Code O=C(N1N=C(C2=CC=CO2)CC1C3=CC=CO3)CCl
CAS Number 796084-57-6

The structure is confirmed by spectral data, including IR (C=O stretching at ~1724 cm⁻¹) and NMR analyses.

Nomenclature and Isomerism

The IUPAC name reflects the connectivity of substituents:

  • 1-[3-(1-Benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one emphasizes the pyrazole backbone (positions 3 and 5) and the chloroethanone side chain.
  • The 4,5-dihydro designation specifies the partially saturated pyrazole ring, distinguishing it from fully aromatic pyrazoles.

Properties

IUPAC Name

1-[5-(1-benzofuran-2-yl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-10-17(21)20-13(15-6-3-7-22-15)9-12(19-20)16-8-11-4-1-2-5-14(11)23-16/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRHQDCSYNDPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC3=CC=CC=C3O2)C(=O)CCl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: The synthesis generally starts with the formation of a pyrazole ring. This can be achieved by the reaction of hydrazines with β-diketones under acidic conditions.

  • Step 2: The next step involves the substitution of the pyrazole ring with benzofuran and furan groups. This is often accomplished using Suzuki or Sonogashira cross-coupling reactions.

  • Step 3: The final step is the chlorination of the ethanone moiety, which is typically done using thionyl chloride or other chlorinating agents.

Industrial Production Methods: For large-scale production, these synthesis methods are adapted to ensure high yield and purity while minimizing cost and waste. Continuous flow reactors and optimized solvent systems are frequently employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions at the furan ring, leading to the formation of quinones.

  • Reduction: The pyrazole ring can be hydrogenated to form dihydropyrazoles.

  • Substitution: Halogenation can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas with a palladium on carbon catalyst.

  • Substitution: Chlorinating agents like SOCl₂.

Major Products:

  • Oxidation: Furan-2,3-dione derivatives.

  • Reduction: 4,5-dihydro-1H-pyrazole derivatives.

  • Substitution: Various halogenated ethanone derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzofuran derivatives, including those similar to 1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one. For instance, compounds derived from benzofuran have demonstrated potent antifungal activity against various strains such as Candida krusei and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 1.6 to 12.5 μg/mL . The incorporation of furan and pyrazole rings enhances this activity, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer effects. The compound's structural attributes may contribute to its ability to inhibit cancer cell proliferation. For example, derivatives similar to this compound have been tested against breast cancer cells, showing potential in disrupting cancer cell cycles and inducing apoptosis . The presence of the benzofuran moiety is particularly noted for enhancing cytotoxicity against various cancer cell lines.

Pesticidal Activity

Benzofuran derivatives have been explored for their pesticidal properties. Compounds with similar structures have shown effectiveness as insecticides and fungicides, indicating that 1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one could be evaluated for agricultural applications. The dual functionality of these compounds allows for potential use in integrated pest management strategies .

Fluorescent Probes

The unique electronic properties of the benzofuran and furan components allow for the synthesis of fluorescent materials. Derivatives can be engineered to exhibit specific photoluminescent properties, making them suitable for applications in sensors and imaging technologies . The ability to modify the chemical structure provides avenues for developing new fluorescent probes with tailored emission characteristics.

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to 1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one:

StudyFindings
Ryu et al. (2014)Investigated antimicrobial activities of benzofuran derivatives; highlighted strong antifungal effects against multiple pathogens .
PMC Article (2019)Discussed the synthesis of related pyrazole derivatives with notable anticancer activity against breast cancer cells .
De Gruyter (2016)Explored crystal structures of similar compounds; provided insights into structure–activity relationships relevant to biological efficacy .

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its biological effects primarily through interactions with enzymes and receptors. Its benzofuran moiety is known to bind to certain proteins, potentially inhibiting their activity. The furan ring can engage in hydrogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Structural Features

Pyrazoline derivatives share a common 4,5-dihydro-1H-pyrazole core but differ in substituents, which dictate their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (Position 3 & 5) Functional Group (Position 1) Key Structural Notes References
Target Compound 1-Benzofuran-2-yl, Furan-2-yl 2-Chloroethanone Enhanced aromaticity from benzofuran -
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Chlorophenyl, 4-Methoxyphenyl Acetyl Dihedral angles: 76.67° between phenyl rings
1-(2-(3,5-Di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethanone (Compound 7) Di(furan-2-yl) Acetyl-linked thiazole Dual heterocyclic system (thiazole + pyrazole)
1-(3-(2-Phenylbenzo[d]oxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Benzooxazole, Thiophen-2-yl Acetyl Sulfur-containing heterocycle
1-[5-(2-Chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Furan-2-yl, Quinoline Acetyl Chloro-quinoline enhances DNA interaction

Key Observations :

  • Chloroethanone at position 1 introduces a reactive electrophilic site, distinguishing it from acetyl or thiazole-linked analogs .
  • Compounds with thiophene or thiazole moieties exhibit distinct electronic profiles due to sulfur's polarizability .

Antimicrobial Activity

  • Compound 18a () : A thiazolyl-pyrazoline derivative with furan and p-tolyl groups showed moderate activity against E. coli (MIC: 32 µg/mL) and S. aureus (MIC: 16 µg/mL) .
  • Target Compound : Expected to exhibit enhanced activity due to benzofuran's lipophilicity, which improves membrane penetration.
  • ME-3 () : A pyrazoline with 4-chlorophenyl and hydrazinyloxy groups demonstrated broad-spectrum antifungal activity (IC₅₀: 12 µM against C. albicans) .

Antitumor and DNA-Interactive Properties

  • Hybrid 8d () : A pyrazoline with pyrido[3,4-b]indol and trifluoromethyl groups induced apoptosis in MCF-7 cells (IC₅₀: 8.7 µM) and cleaved plasmid DNA under UV light .
  • Quinoline-Pyrazoline (): Chloro-quinoline substituents conferred DNA intercalation activity, with IC₅₀ values <10 µM in leukemia cell lines .

Cholinesterase Inhibition

  • Thiazolyl-Pyrazoline 3a () : Inhibited acetylcholinesterase (AChE) with IC₅₀: 4.2 µM, attributed to the 1,3-benzodioxol-5-yl group's electron-withdrawing effects .

Biological Activity

The compound 1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a novel synthetic derivative that integrates benzofuran and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data from various studies.

Chemical Structure

The compound can be represented as follows:

C15H14ClN2O2\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_2\text{O}_2

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzofuran have shown effective inhibition against various bacterial strains. The target compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli10
S. aureus5
Candida albicans15

In a study conducted by Manna and Agrawal, similar benzofuran derivatives demonstrated MIC values lower than 10 µg/mL against E. coli, indicating strong antibacterial activity comparable to standard antibiotics like sparfloxacin .

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed through hemolysis stabilization assays. The results indicated that the compound stabilizes red blood cell membranes, suggesting potential anti-inflammatory properties:

Compound HRBC Membrane Stabilization (%)
1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one86.70 ± 0.25

These findings suggest that the compound may inhibit inflammatory mediators, contributing to its potential therapeutic applications in inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assessments were performed using various cancer cell lines to evaluate the compound's safety profile. The results indicated moderate cytotoxic effects with IC50 values ranging from 150 to 200 µM across different cell lines:

Cell Line IC50 (µM)
HeLa163.3 ± 0.17
MCF7170 ± 0.40
A54986.2 ± 0.03

These results demonstrate that while the compound exhibits some cytotoxicity, it may still be considered for further development due to its selective action against cancer cells compared to normal cells .

The biological activity of the compound is attributed to its ability to interact with specific biological targets. For example, it has been shown to inhibit E. coli DNA gyrase B with an IC50 value of 9.80 µM, which is significant when compared to established inhibitors like ciprofloxacin . This mechanism suggests that the compound could be developed further as an antimicrobial agent.

Q & A

Q. Table 1: Comparative Crystallographic Data for Analogous Compounds

Compound IDSpace GroupRR-factorRefinement SoftwareReference
[]P1P\overline{1}0.047SHELXL
[]P21/cP2_1/c0.053SHELXS-97

Q. Table 2: Key Spectral Peaks for Structural Validation

Functional Group1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)
Dihydropyrazole3.8–4.5 (m, 2H)50–60 (CH2 _2)
Chloroacetyl2.5–3.0 (s, 2H)190–200 (C=O)
Benzofuran6.8–7.5 (m, 4H)110–160 (aromatic)

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